molecular formula C12H16O3 B2688819 (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid CAS No. 97372-49-1

(S)-3-(3-Methoxy-4-methylphenyl)butanoic acid

Cat. No.: B2688819
CAS No.: 97372-49-1
M. Wt: 208.257
InChI Key: DRPPGDDMDVRWKF-VIFPVBQESA-N
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Description

(S)-3-(3-Methoxy-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to a butanoic acid chain. The (S) configuration indicates that the compound is chiral and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methoxy-4-methylbenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid.

    Chiral Resolution: The racemic mixture of the carboxylic acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Methoxy-4-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

(S)-3-(3-Methoxy-4-methylphenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(3-Methoxy-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.

    Pathways: It can modulate signaling pathways involved in inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)butanoic acid
  • 3-Methyl-3-(4-methylphenyl)butanoic acid

Uniqueness

(S)-3-(3-Methoxy-4-methylphenyl)butanoic acid is unique due to its specific (S) enantiomeric form, which can result in distinct biological activities and interactions compared to its racemic mixture or other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S)-3-(3-methoxy-4-methylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-4-5-10(7-11(8)15-3)9(2)6-12(13)14/h4-5,7,9H,6H2,1-3H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPPGDDMDVRWKF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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